molecular formula C13H9ClO2 B126723 3-Chloro-4'-hydroxybenzophenone CAS No. 61002-52-6

3-Chloro-4'-hydroxybenzophenone

Cat. No.: B126723
CAS No.: 61002-52-6
M. Wt: 232.66 g/mol
InChI Key: RFARANORDJNAEK-UHFFFAOYSA-N
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Description

3-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 4’-position of the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .

Mode of Action

The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .

Biochemical Pathways

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .

Result of Action

The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .

Action Environment

The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with p-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures (35-45°C) to form 3-chloro-4’-methoxybenzophenone, which is then demethylated to yield 3-chloro-4’-hydroxybenzophenone .

Industrial Production Methods

Industrial production of 3-chloro-4’-hydroxybenzophenone often involves the use of eco-friendly solid acid catalysts. For example, the reaction of phenol with p-chlorobenzotrichloride and p-chlorobenzoyl chloride in ethylene dichloride using clay-supported metal chloride catalysts has been shown to yield high product purity and reduce hazardous waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4’-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-4’-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4’-hydroxybenzophenone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the chlorine atom at the 3-position.

    4-Chloro-4’-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group at the 4’-position.

    4-Chloro-4’-nitrobenzophenone: Contains a nitro group instead of a hydroxyl group at the 4’-position.

Uniqueness

3-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

(3-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARANORDJNAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486255
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61002-52-6
Record name 3-Chlorophenyl 4-hydroxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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